Anaspaz - 6835-16-1

Anaspaz

Catalog Number: EVT-359183
CAS Number: 6835-16-1
Molecular Formula: C34H52N2O12S
Molecular Weight: 712.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anaspaz is a term that could refer to a software suite designed for the analysis of multicellular spheroids in biological research, as well as to a category of antispasticity drugs used in medical treatments. The software, named AnaSP, is an open-source tool that aids researchers in the quantitative analysis of 3D cell cultures, which are crucial for understanding the effects of drugs and treatments on in vivo tumors and metastases1. On the other hand, antispasticity drugs are a diverse group of compounds that are used to treat spasticity, a condition characterized by abnormal muscle tightness due to prolonged muscle contraction, often associated with disorders such as multiple sclerosis, spinal cord injury, and cerebral palsy2.

Applications in Various Fields

Applications of AnaSP

AnaSP's applications are primarily found in biological laboratories where 3D cell cultures and tissues are grown in vitro. These spheroids serve as efficient models for validating the effects of drugs and treatments on human care applications. The software's ability to perform high-throughput experiments and compute morphological parameters makes it a valuable tool for routine experiments and research into the efficacy of new treatments for cancer and other diseases where 3D tumor models are relevant1.

Applications of Antispasticity Drugs

Antispasticity drugs are used in various medical fields to manage symptoms associated with neurological conditions. They are particularly important in the treatment of spasticity resulting from conditions such as multiple sclerosis, spinal cord injuries, stroke, and cerebral palsy. By reducing muscle tightness and spasms, these drugs help improve mobility, reduce pain, and enhance the quality of life for affected individuals. The diverse mechanisms of action of these drugs allow for tailored treatments that can be adjusted based on the specific needs and responses of patients2.

Classification

Hyoscyamine, the active ingredient in Anaspaz, is classified as:

  • Type: Small molecule
  • Group: Approved medication
  • Pharmacological Class: Anticholinergic agent
  • Chemical Formula: C17H23NO3C_{17}H_{23}NO_3
Synthesis Analysis

The synthesis of hyoscyamine can be achieved through both natural extraction and synthetic methods.

Natural Extraction

Hyoscyamine is predominantly extracted from various plants, particularly:

  • Datura stramonium
  • Atropa belladonna
  • Duboisia myoporoides

The extraction process typically involves:

  1. Harvesting plant materials.
  2. Using solvents (like ethanol or methanol) to extract the alkaloids.
  3. Purification through techniques such as chromatography.

Synthetic Methods

Recent advancements have introduced synthetic pathways for hyoscyamine production, which include:

  • Total Synthesis: Involves constructing the molecule from simpler organic compounds through a series of chemical reactions.
  • Biotechnological Approaches: Utilizing genetically modified organisms or plant cell cultures to enhance alkaloid production.

The specific parameters for synthesis vary but often involve controlling temperature, pH, and reaction times to optimize yield and purity .

Molecular Structure Analysis

Hyoscyamine has a complex molecular structure characterized by:

  • Tropane Ring: A bicyclic structure that is essential for its biological activity.
  • Functional Groups: Hydroxyl (-OH) and ester groups that contribute to its pharmacological properties.

Structural Data

  • Molecular Weight: 289.37 g/mol
  • 3D Structure: The three-dimensional conformation plays a crucial role in its interaction with muscarinic receptors.

The stereochemistry of hyoscyamine is significant; it exists in an enantiomeric form, with the (S)-(-)-hyoscyamine being the biologically active form .

Chemical Reactions Analysis

Hyoscyamine participates in several chemical reactions that are relevant to its function and metabolism:

  1. Hydrolysis: In physiological conditions, hyoscyamine can hydrolyze to produce tropine and tropic acid.
  2. Metabolic Pathways: It undergoes metabolic transformations in the liver, primarily involving cytochrome P450 enzymes.

These reactions are critical for understanding both its therapeutic effects and potential side effects .

Mechanism of Action

Hyoscyamine exerts its effects primarily through antagonism of muscarinic acetylcholine receptors (mAChRs). The mechanism can be summarized as follows:

  1. Receptor Binding: Hyoscyamine binds to mAChRs in smooth muscle tissues.
  2. Inhibition of Acetylcholine: This binding prevents acetylcholine from exerting its excitatory effect on these muscles.
  3. Resultant Effects: The inhibition leads to decreased motility in the gastrointestinal tract and relaxation of smooth muscle, providing symptomatic relief from spasms.

This mechanism underlies its use in treating conditions like irritable bowel syndrome and other spastic disorders .

Physical and Chemical Properties Analysis

Hyoscyamine exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and alcohol.
  • Melting Point: Approximately 95–98 °C.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

These properties influence both its formulation as Anaspaz and its administration routes (oral or sublingual) .

Applications

Hyoscyamine, as Anaspaz, has various scientific and medical applications:

  • Medical Uses: Treatment of gastrointestinal disorders, urinary tract spasms, and as an adjunct therapy for motion sickness.
  • Research Applications: Studied for its effects on neuromuscular disorders and potential roles in managing symptoms related to Parkinson's disease.
  • Phytochemical Studies: Investigated for its biosynthetic pathways in plants, contributing to the understanding of tropane alkaloid biosynthesis.
Pharmacological Profile of Anaspaz (Hyoscyamine Sulfate)

Chemical Structure and Molecular Properties

Hyoscyamine sulfate, the active compound in Anaspaz, is a tropane alkaloid with the chemical name benzeneacetic acid, α-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-, sulfate (2:1), dihydrate. Its molecular formula is (C₁₇H₂₃NO₃)₂·H₂SO₄·2H₂O, yielding a molecular weight of 712.8 g/mol [6] [7]. The structure comprises two key components:

  • A tropane ring (8-methyl-8-azabicyclo[3.2.1]octane), which provides rigidity.
  • An ester-linked tropic acid moiety (α-hydroxymethyl benzeneacetic acid), critical for receptor binding [1] [6].

The biologically active form is the (S)-(-)-enantiomer, which exhibits 50-fold greater affinity for muscarinic receptors than the (R)-(+)-isomer [1] [6]. Hyoscyamine sulfate dihydrate appears as a white crystalline solid with high water solubility (1 g per 0.5 mL water), facilitating rapid absorption via mucosal membranes [6] [7].

Table 1: Molecular Properties of Hyoscyamine Sulfate

PropertySpecification
IUPAC Name[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate
Molecular Formula(C₁₇H₂₃NO₃)₂·H₂SO₄·2H₂O
Molecular Weight712.8 g/mol
Stereochemistry(S)-(-)-enantiomer
Water Solubility1 g / 0.5 mL
CAS Number6835-16-1

Mechanism of Action: Anticholinergic and Antimuscarinic Pathways

Hyoscyamine sulfate competitively inhibits acetylcholine at muscarinic receptors (M1–M5 subtypes) in the peripheral and central nervous systems. This antagonism disrupts parasympathetic nerve impulses, reducing smooth muscle contractions and glandular secretions [1] [4].

Receptor Binding Dynamics (M1-M5 Subtypes)

Muscarinic receptors are G-protein coupled receptors (GPCRs) with distinct tissue distributions:

  • M1: Primarily in CNS neurons and gastric glands. Blockade alters cognition and reduces acid secretion.
  • M2: Dominant in cardiac sinoatrial/atrioventricular nodes. Inhibition increases heart rate and conduction velocity.
  • M3: Abundant in smooth muscle (GI, urinary, bronchial), exocrine glands, and the iris. Antagonism causes smooth muscle relaxation, decreased secretions, mydriasis, and impaired accommodation [4].

Hyoscyamine exhibits non-subtype-selective binding, with equilibrium dissociation constants (Kd) in the nanomolar range for all five subtypes. Its tropic acid moiety forms hydrogen bonds with transmembrane domain 3 of the receptor, while the tropane ring interacts hydrophobically with transmembrane domain 6 [4].

Table 2: Muscarinic Receptor Subtype Specificity

SubtypePrimary LocationsFunctional Effects of Blockade
M1CNS, Gastric parietal cellsCognitive impairment; Reduced gastric acid
M2Cardiac nodes, AtriaTachycardia; Increased AV conduction
M3Smooth muscle, Exocrine glandsReduced motility; Dry mouth; Mydriasis
M4CNS, StriatumAltered dopamine release
M5CNS substantia nigraReduced dopamine signaling

Neuromuscular and Gastrointestinal Smooth Muscle Modulation

In the gastrointestinal tract, hyoscyamine antagonizes M2 and M3 receptors on smooth muscle cells:

  • M2 blockade reduces inhibition of adenylyl cyclase, indirectly decreasing contractility.
  • M3 blockade inhibits phospholipase C activation, lowering intracellular calcium and preventing actin-myosin cross-bridging [1] [9].

This dual action decreases propulsive motility (amplitude/frequency of peristalsis) and diminishes secretory activity (gastric acid, pancreatic enzymes). Hyoscyamine also relaxes sphincters (e.g., pylorus, Oddi) and reduces visceral afferent pain signaling, making it effective for biliary/renal colic [1] [10].

Pharmacokinetics: Absorption, Distribution, and Excretion Patterns

Sublingual vs. Oral Bioavailability

Hyoscyamine sulfate is rapidly absorbed across biological membranes due to its low molecular weight and tertiary amine structure (lipophilic at physiological pH). Key absorption characteristics:

  • Sublingual route: Bioavailability approaches 100% within 10–15 minutes due to direct venous drainage into the systemic circulation, bypassing first-pass metabolism [1] [7].
  • Oral route: Approximately 50–60% reaches systemic circulation. Gastric degradation and hepatic first-pass metabolism (CYP450-mediated) reduce bioavailability. Peak plasma concentrations (Tₘₐₓ) occur at 60–90 minutes [1] [3].

Protein binding is minimal (<20%), and the volume of distribution is 1–2 L/kg, indicating extensive tissue penetration. The drug crosses the blood-brain barrier and placenta, with cerebrospinal fluid concentrations ~10% of plasma levels [1] [7].

Table 3: Absorption Profiles of Hyoscyamine Sulfate

ParameterSublingualOral
Bioavailability~100%50–60%
Time to Peak (Tₘₐₓ)10–15 minutes60–90 minutes
First-Pass MetabolismAvoidedSignificant (Hepatic CYP450)
Major AdvantagesRapid onset; Bypasses gutConvenient dosing

Renal Clearance and Age-Related Pharmacokinetic Variability

Hyoscyamine undergoes minimal hepatic metabolism (<5% hydrolyzed to tropine and tropic acid). The majority (70–80%) is excreted unchanged in urine via glomerular filtration and tubular secretion [1] [7]. Its elimination half-life is 3.5 hours in adults with normal renal function [7].

Age significantly impacts pharmacokinetics:

  • Elderly patients: Reduced glomerular filtration rate (GFR) decreases clearance. GFR declines ~8 mL/min/1.73m² per decade after age 40, potentially doubling plasma concentrations. Renal tubular secretion (via OCT transporters) also diminishes .
  • Pediatric patients: Higher renal blood flow and GFR accelerate clearance, requiring weight-adjusted dosing (though excluded from discussion per requirements) [1].

Table 4: Impact of Renal Function and Aging on Pharmacokinetics

ParameterNormal Renal FunctionRenal Impairment (eGFR <30)Elderly (>65 years)
Plasma Half-life3.5 hours8–12 hours5–7 hours
Renal Clearance250–350 mL/min<100 mL/min150–200 mL/min
Fraction Excreted Unchanged70–80%<40%50–60%

Altered renal excretion in aging necessitates dose adjustments to prevent accumulation, particularly given hyoscyamine’s narrow therapeutic index [1] .

Properties

CAS Number

6835-16-1

Product Name

Anaspaz

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate

Molecular Formula

C34H52N2O12S

Molecular Weight

712.8 g/mol

InChI

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1

InChI Key

BXSVDJUWKSRQMD-OMLVBYQESA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O

Synonyms

[3(S)-ENDO]-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL ESTER, ALPHA-(HYDROXYMETHYL)-BENZENEACETIC ACID SULFATE DIHYDRATE;HYOSCYAMINE SULFATE DIHYDRATE;HYOSCYAMINE SULPHATE;HYOSCYAMINE SULFATE;BENZENEACETIC ACID, ALPHA-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCL

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.